6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-Methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical compound belonging to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound features a pyrazolopyridine core with a methyl group at the 6th position and a propyl group at the 1st position, along with a carboxylic acid group at the 4th position.
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common synthetic route involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid. This method allows for the formation of the pyrazolopyridine core.
Friedländer Synthesis: Another approach is the Friedländer synthesis, which involves the reaction of N-Boc-5-formylpyrazol-4-amines with malonic or cyanoacetic acids and their methyl esters. The key step is the intramolecular cyclocondensation of the N-Boc-amino group with the dicarboxyethylene fragment.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be performed on the pyrazolopyridine core to produce various reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions at the propyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Reduced Derivatives: Formed through the reduction of the pyrazolopyridine core.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential as a lead compound in drug discovery, particularly in targeting various biological pathways. Medicine: Research has indicated its potential in treating diseases such as tuberculosis, diabetes, and cancer. Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, derivatives of 1H-pyrazolo[3,4-b]pyridine have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to metabolism and inflammation.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: The parent compound without substituents.
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid: The compound without the methyl and propyl groups.
Other Substituted Pyrazolopyridines: Compounds with different substituents at various positions on the pyrazolopyridine core.
Uniqueness: The presence of the methyl and propyl groups in 6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid enhances its biological activity and chemical stability compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
6-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-4-14-10-9(6-12-14)8(11(15)16)5-7(2)13-10/h5-6H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBUPBDPEMUQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC(=CC(=C2C=N1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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